molecular formula C20H21N5O B2414972 (4-(1H-imidazol-1-yl)pyridin-2-yl)(4-benzylpiperazin-1-yl)methanone CAS No. 1421449-02-6

(4-(1H-imidazol-1-yl)pyridin-2-yl)(4-benzylpiperazin-1-yl)methanone

Cat. No.: B2414972
CAS No.: 1421449-02-6
M. Wt: 347.422
InChI Key: IGPWKVCWITWASV-UHFFFAOYSA-N
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Description

(4-(1H-imidazol-1-yl)pyridin-2-yl)(4-benzylpiperazin-1-yl)methanone is a complex organic compound that features both imidazole and piperazine moieties. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while piperazine is a six-membered ring with two nitrogen atoms. The combination of these structures in a single molecule allows for a variety of chemical and biological activities, making this compound of significant interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(1H-imidazol-1-yl)pyridin-2-yl)(4-benzylpiperazin-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole and piperazine intermediates, followed by their coupling through a methanone linkage. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

(4-(1H-imidazol-1-yl)pyridin-2-yl)(4-benzylpiperazin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form N-oxides.

    Reduction: The carbonyl group in the methanone linkage can be reduced to an alcohol.

    Substitution: The hydrogen atoms on the imidazole and piperazine rings can be substituted with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve specific temperatures, pressures, and solvents to optimize the reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction of the methanone group can produce the corresponding alcohol.

Scientific Research Applications

(4-(1H-imidazol-1-yl)pyridin-2-yl)(4-benzylpiperazin-1-yl)methanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s ability to interact with biological targets makes it useful in studying enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, including as an antimicrobial, antiviral, and anticancer agent.

    Industry: The compound can be used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (4-(1H-imidazol-1-yl)pyridin-2-yl)(4-benzylpiperazin-1-yl)methanone involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, inhibiting their activity. The piperazine moiety can interact with receptors in the nervous system, modulating their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    (4-(1H-imidazol-1-yl)pyridin-2-yl)(4-methylpiperazin-1-yl)methanone: Similar structure but with a methyl group instead of a benzyl group.

    (4-(1H-imidazol-1-yl)pyridin-2-yl)(4-phenylpiperazin-1-yl)methanone: Similar structure but with a phenyl group instead of a benzyl group.

Uniqueness

The uniqueness of (4-(1H-imidazol-1-yl)pyridin-2-yl)(4-benzylpiperazin-1-yl)methanone lies in its specific combination of functional groups, which allows for a diverse range of chemical and biological activities. The presence of both imidazole and piperazine rings in a single molecule provides a versatile platform for interaction with various molecular targets, making it a valuable compound in scientific research.

Properties

IUPAC Name

(4-benzylpiperazin-1-yl)-(4-imidazol-1-ylpyridin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O/c26-20(19-14-18(6-7-22-19)25-9-8-21-16-25)24-12-10-23(11-13-24)15-17-4-2-1-3-5-17/h1-9,14,16H,10-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGPWKVCWITWASV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=NC=CC(=C3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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